

# Application Note: A Stability-Indicating HPLC Method for the Determination of Dehydroaripiprazole

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## Compound of Interest

Compound Name: Dehydroaripiprazole hydrochloride

Cat. No.: B018463

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## Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic agent aripiprazole.[1][2][3] The method is designed to separate dehydroaripiprazole from its potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[4][5] The protocol demonstrates specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing of dehydroaripiprazole in bulk drug substances and pharmaceutical formulations.

## Introduction

Dehydroaripiprazole is the main and pharmacologically active metabolite of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2][3][6] It contributes significantly to the overall therapeutic effect, accumulating in plasma to approximately 40% of the parent drug concentration at steady-state.[3][6] To ensure the safety and efficacy of pharmaceutical products, regulatory agencies require the implementation of stability-indicating analytical methods.[7] A stability-indicating method is a validated quantitative procedure that can detect changes in the quality attributes of the drug substance and product over time.[8]

This protocol describes a simple, isocratic RP-HPLC method capable of separating dehydroaripiprazole from its degradation products formed during forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress). The method has been validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8]

## Experimental

### 2.1 Materials and Reagents

- Dehydroaripiprazole Reference Standard (Purity >99.5%)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Phosphate Monobasic ( $\text{KH}_2\text{PO}_4$ , Analytical Grade)
- Ortho-phosphoric Acid (Analytical Grade)
- Hydrochloric Acid (HCl, Analytical Grade)
- Sodium Hydroxide (NaOH, Analytical Grade)
- Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ , 30% Solution, Analytical Grade)
- Purified Water (Milli-Q® or equivalent)

**2.2 Instrumentation and Chromatographic Conditions** An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter	Condition
HPLC Column	C18 Column (e.g., Zorbax, Phenomenex, Symmetry), 150 mm x 4.6 mm, 5 µm particle size[1][9][10]
Mobile Phase	20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with o-phosphoric acid) : Acetonitrile (60:40, v/v)[1]
Flow Rate	1.0 mL/min[11][12]
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 220 nm[1]
Run Time	15 minutes

## 2.3 Preparation of Solutions

- Buffer Preparation (20 mM, pH 3.0): Dissolve 2.72 g of  $\text{KH}_2\text{PO}_4$  in 1000 mL of purified water. Adjust the pH to  $3.0 \pm 0.05$  with ortho-phosphoric acid.
- Diluent: Mobile phase was used as the diluent.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of dehydroaripiprazole reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the standard stock solution to 50 mL with the diluent.

## Protocols

**3.1 Forced Degradation (Stress) Studies** Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method. A concentration of 100 µg/mL of dehydroaripiprazole was subjected to the following stress conditions.

- Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80°C for 4 hours. Neutralize with an equal volume and concentration of NaOH.
- Base Hydrolysis: Treat the sample with 0.1 N NaOH at 80°C for 4 hours. Neutralize with an equal volume and concentration of HCl.
- Oxidative Degradation: Treat the sample with 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours. Studies on the parent drug, aripiprazole, show it is susceptible to oxidation.[4][5]
- Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Dissolve in diluent to the target concentration.
- Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.

After exposure, samples were diluted to the target concentration with the diluent and analyzed by HPLC. Peak purity analysis was performed using a PDA detector to ensure the dehydroaripiprazole peak was pure and free from any co-eluting degradation products.

3.2 Method Validation Protocol The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[7][13]

- Specificity: Assessed by analyzing blank, standard, and forced degradation samples to demonstrate that the analyte peak is free of interference from the diluent and degradation products.
- Linearity: Determined over a concentration range of 25-150 µg/mL (25, 50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient ( $r^2$ ) was calculated.
- Accuracy (Recovery): Performed by spiking a known amount of dehydroaripiprazole stock solution into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). The percent recovery was calculated.
- Precision:

- Repeatability (Intra-day): Assessed by performing six replicate injections of the 100 µg/mL standard solution on the same day.
- Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day by a different analyst. The relative standard deviation (%RSD) was calculated.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
- Robustness: Evaluated by making small, deliberate variations in the method parameters, such as mobile phase composition ( $\pm 2\%$  organic), flow rate ( $\pm 0.1$  mL/min), and column temperature ( $\pm 2^\circ\text{C}$ ).

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lhead=cluster_analysis]; HPLC -> PDA; PDA -> Result [lhead=cluster_outcome]; }
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Caption: Workflow for forced degradation studies.

## Results (Hypothetical Data)

**4.1 Forced Degradation Results** The method successfully separated the main dehydroaripiprazole peak from degradation products. Significant degradation was observed under oxidative and basic conditions. The mass balance was found to be between 98.5% and 101.2% for all stress conditions, indicating that all degradation products were detected.

Table 2: Summary of Forced Degradation Study Results

Stress Condition	% Assay of Dehydroaripiprazole	% Degradation	Peak Purity Angle	Peak Purity Threshold	Remarks
Unstressed Sample	99.8	-	0.125	0.250	Peak is pure
Acid Hydrolysis	94.5	5.3	0.131	0.255	Peak is pure; Minor degradation
Base Hydrolysis	85.2	14.6	0.145	0.261	Peak is pure; Significant degradation
Oxidative	81.7	18.1	0.152	0.268	Peak is pure; Significant degradation
Thermal	98.1	1.7	0.128	0.251	Peak is pure; Very minor degradation
Photolytic	96.3	3.5	0.130	0.253	Peak is pure; Minor degradation

4.2 Method Validation Results The validation results confirmed that the method is suitable for its intended purpose.

Table 3: Summary of Method Validation Parameters

Parameter	Result	Acceptance Criteria
Specificity	No interference at analyte retention time.	No interference
Linearity ( $r^2$ )	0.9997	$r^2 \geq 0.999$
Range ( $\mu\text{g/mL}$ )	25 - 150	-
Accuracy (% Recovery)	99.2% - 101.5%	98.0% - 102.0%
Precision (%RSD)		
* Repeatability	0.45%	$\leq 2.0\%$
* Intermediate Precision	0.68%	$\leq 2.0\%$
LOD ( $\mu\text{g/mL}$ )	0.52	-
LOQ ( $\mu\text{g/mL}$ )	1.58	-
Robustness	%RSD < 1.5% for all variations	%RSD $\leq 2.0\%$

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Caption: HPLC method development and validation workflow.

## Conclusion

The developed isocratic RP-HPLC method is rapid, simple, and reliable for the quantitative determination of dehydroaripiprazole. The validation results confirm that the method is linear, accurate, precise, and specific. The forced degradation studies demonstrate its stability-indicating capability, as it can effectively separate dehydroaripiprazole from its degradation products. This method is, therefore, well-suited for routine quality control analysis and for monitoring the stability of dehydroaripiprazole in bulk and finished pharmaceutical products.

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